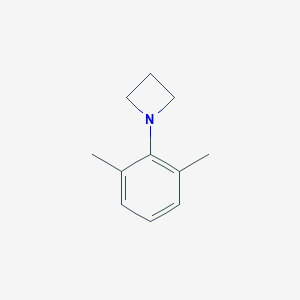

N-(2,6-Dimethylphenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19199-06-5 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)azetidine |

InChI |

InChI=1S/C11H15N/c1-9-5-3-6-10(2)11(9)12-7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |

InChI Key |

MHXYJRDWCLHKMY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N2CCC2 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCC2 |

Other CAS No. |

19199-06-5 |

Synonyms |

N-(2,6-Dimethylphenyl)azetidine |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile & Physicochemical Characterization of N-(2,6-Dimethylphenyl)azetidine

[1]

Executive Summary & Compound Identity

This compound (CAS: 19199-06-5) is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring coupled to a sterically hindered aniline moiety.[1] Its solubility profile is governed by the interplay between the lipophilic 2,6-dimethylphenyl "tail," the basic azetidine nitrogen, and the low crystal lattice energy resulting from steric bulk.

This guide provides a comprehensive technical analysis of its solubility across organic solvent classes, theoretical solvation mechanisms, and validated protocols for empirical profiling in pharmaceutical development.

Physicochemical Baseline

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₁H₁₅N | Moderate lipophilicity |

| Molecular Weight | 161.24 g/mol | Small molecule, favorable diffusion |

| Physical State | Solid/Low-melting solid (MP: 50–60°C) | Low lattice energy enhances solubility |

| Predicted LogP | ~2.8 – 3.2 | Highly soluble in non-polar organics |

| pKa (Conjugate Acid) | ~4.3 – 5.0 (Est.) | pH-dependent aqueous solubility |

Solubility Profile by Solvent Class

The solubility of this compound is driven by "like-dissolves-like" interactions, modified significantly by the ortho-effect of the methyl groups which prevents planar pi-conjugation, keeping the nitrogen lone pair available for specific solvation but shielding it from aggregation.

A. Chlorinated Solvents (Excellent Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

-

Mechanism: The high dispersion forces and slight polarity of chlorinated solvents interact favorably with the aromatic ring and the polarizable amine nitrogen.

-

Application: Preferred solvents for synthesis and liquid-liquid extraction (organic phase).

B. Aromatic Hydrocarbons (High Solubility)

-

Solvents: Toluene, Benzene, Xylene.

-

Mechanism: Pi-pi stacking interactions between the solvent and the 2,6-dimethylphenyl ring. The methyl groups disrupt tight crystal packing, allowing the solute to mix freely with aromatic solvents even at room temperature.

-

Application: Ideal for high-temperature reactions (e.g., Buchwald-Hartwig couplings) where the compound must remain in solution at reflux.

C. Polar Aprotic Solvents (Good to High Solubility)

-

Solvents: THF, Ethyl Acetate, Acetone, DMSO.

-

Mechanism: Dipole-dipole interactions. The azetidine nitrogen acts as a hydrogen bond acceptor. However, in acetone or ethyl acetate, solubility may decrease slightly at very low temperatures (-78°C), which is useful for crystallization.

-

Application: Standard solvents for nucleophilic substitution reactions.

D. Alcohols (Moderate to High Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: The amine nitrogen accepts hydrogen bonds from the solvent. However, the hydrophobic phenyl group limits solubility in more polar, short-chain alcohols compared to DCM.

-

Application: Recrystallization solvent (often used as a co-solvent with water).

E. Alkanes (Moderate Solubility)

-

Solvents: n-Hexane, n-Heptane, Pentane.

-

Mechanism: Solubility is driven purely by Van der Waals forces. While the aryl group is lipophilic, the polar nitrogen reduces affinity for pure alkanes compared to toluene.

-

Application: Anti-solvent for precipitation or "crashing out" the product from more polar solutions.

F. Aqueous Solubility (pH Dependent)

-

Neutral pH: Low (< 1 mg/mL). The hydrophobic character dominates.[1]

-

Acidic pH (< 4.0): High. Protonation of the azetidine nitrogen forms a cationic salt, drastically increasing water solubility.

-

Application: Acid-base extraction workups.

Mechanistic Insight: The "Ortho-Effect" on Solvation

The 2,6-dimethyl substitution pattern is critical to understanding the solubility behavior of this compound compared to unsubstituted N-phenylazetidine.

-

Steric Inhibition of Resonance: The methyl groups force the azetidine ring to twist out of the plane of the phenyl ring. This prevents the nitrogen lone pair from delocalizing into the aromatic system.

-

Consequence: The nitrogen remains more basic and more localized (sp³-like) than in typical anilines. This increases its affinity for polar solvents and makes it more susceptible to protonation in acidic media.

-

Lattice Energy Disruption: The bulky methyl groups prevent efficient packing in the crystal lattice, resulting in a low melting point (50–60°C). This low energy barrier to melting correlates directly to higher solubility in organic solvents, as less energy is required to break solute-solute interactions.

Technical Protocol: Gravimetric Solubility Determination

Audience Note: This protocol is designed for self-validation. The use of a control (pure solvent) and triplicate measurements ensures data integrity.

Objective

To quantitatively determine the saturation solubility of this compound in a target solvent at 25°C.

Materials

-

Target Solvent (HPLC Grade)

-

This compound (>98% purity)[2]

-

0.45 µm PTFE Syringe Filters (chemically resistant)

-

Temperature-controlled shaker or water bath

-

Analytical Balance (0.01 mg precision)

Step-by-Step Methodology

-

Supersaturation: Add excess solid this compound (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Seal the vial and agitate at 25°C for 24 hours. Validation Check: Ensure solid remains visible at the bottom of the vial throughout the process. If all solid dissolves, add more.

-

Filtration: Stop agitation and allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until a constant mass is achieved.

-

Quantification: Weigh the vial containing the dried residue (

). -

Calculation:

Solubility-Driven Purification Workflow

The following diagram illustrates a logical decision tree for purifying this compound from a crude reaction mixture, leveraging its specific pH-dependent solubility profile.

Figure 1: Acid-Base Extraction and Purification Strategy leveraging the pH-dependent solubility switch of the azetidine nitrogen.

References

Pharmacological Significance of N-Aryl Azetidine Derivatives

Technical Whitepaper | Drug Discovery & Medicinal Chemistry

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a mere synthetic curiosity to a "privileged scaffold" in modern drug design.[1] While N-acyl and N-sulfonyl azetidines are well-represented in approved therapeutics (e.g., Cobimetinib , Baricitinib ), N-aryl azetidine derivatives present a unique set of pharmacological opportunities and challenges.

This guide analyzes the N-aryl azetidine moiety as a bioisostere for larger saturated heterocycles (pyrrolidines, piperidines). It details the "Azetidine Switch"—a strategy to lower lipophilicity (

Structural & Physicochemical Advantages

The incorporation of an N-aryl azetidine moiety is rarely a random choice; it is a strategic maneuver to optimize the physicochemical profile of a lead compound.

1.1 The "Azetidine Switch": Lipophilicity and Basicity

Replacing a piperidine or pyrrolidine ring with an azetidine significantly alters the molecular property profile.

-

Lipophilicity (

): The removal of methylene groups lowers the carbon count, generally reducing lipophilicity. However, the high -

Basicity (

): The

Table 1: Comparative Physicochemical Properties of N-Phenyl Cyclic Amines

| Property | N-Phenyl Azetidine (4-membered) | N-Phenyl Pyrrolidine (5-membered) | N-Phenyl Piperidine (6-membered) |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol (Chair) |

| Nitrogen Hybridization | Increased | ||

| Basicity ( | ~2.0 - 3.0* | ~3.5 - 4.5 | ~4.5 - 5.5 |

| Conformation | Puckered (Butterfly) | Envelope | Chair |

| Metabolic Liability | Ring Opening (Acid/GST) | Oxidation ( | Oxidation ( |

*Note: Values are approximate and highly dependent on the aryl substituent. Electron-deficient heteroaryls (e.g., pyridine) can lower the azetidine

1.2 Vector Alignment and Rigidity

The bond angles in azetidine (~90°) create distinct exit vectors for substituents compared to the ~109.5° angles in pyrrolidine/piperidine. This allows N-aryl azetidines to orient pharmacophores into narrow binding pockets that larger rings cannot access.

Stability & Metabolic Liabilities (Critical Analysis)

The pharmacological utility of N-aryl azetidines is limited by their chemical and metabolic instability. Understanding the mechanism of decomposition is the single most important factor in designing viable drugs in this class.

2.1 Acid-Catalyzed Ring Opening

Unlike N-acyl azetidines (which are amides and stable), N-aryl azetidines function as anilines. If the nitrogen is sufficiently basic to be protonated at physiological or gastric pH, the ring strain drives a rapid nucleophilic attack (often by water or intramolecular nucleophiles), leading to ring opening and loss of activity.

Design Rule: To ensure stability, the N-aryl substituent must be electron-withdrawing (e.g., pyridine, pyrimidine, electron-poor phenyl) to suppress N-protonation.

2.2 Glutathione (GST) Mediated Metabolism

Recent data indicates that strained rings like azetidines can undergo direct nucleophilic attack by Glutathione (GSH) catalyzed by Glutathione S-Transferases (GSTs), even without prior P450 oxidation.[2][3] This leads to the formation of reactive ring-opened metabolites.

DOT Diagram 1: Metabolic & Degradation Pathways of N-Aryl Azetidines

Caption: Pathways of azetidine decomposition. Acid-catalyzed hydrolysis requires N-protonation, while GST-mediated conjugation exploits ring strain directly.

Synthetic Strategies for N-Arylation

Synthesizing N-aryl azetidines requires overcoming the poor nucleophilicity of the azetidine nitrogen (due to steric bulk and strain) and preventing ring opening during the reaction.

3.1 Protocol A: Buchwald-Hartwig Cross-Coupling

This is the gold standard for electron-neutral or electron-rich aryl halides.

-

Catalyst: Pd(OAc)₂ or Pd₂dba₃

-

Ligand: BINAP or Xantphos (Bidentate ligands prevent

-hydride elimination and stabilize the Pd center). -

Base: Cs₂CO₃ or NaOtBu (Must be compatible with the substrate).

-

Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Protocol:

-

Charge a reaction vial with Aryl Bromide (1.0 equiv), Azetidine (1.2 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

-

Add dry Toluene (0.2 M concentration) and Cs₂CO₃ (2.0 equiv).

-

Sparge with Argon for 5 minutes to remove O₂.

-

Seal and heat to 80-100°C for 12-16 hours.

-

Workup: Filter through Celite (azetidines can stick to silica; use amine-doped silica if purifying).

3.2 Protocol B: Nucleophilic Aromatic Substitution (

)

Ideal for electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene). This method avoids transition metals and is often scalable.

-

Conditions: DMSO or DMF,

or DIPEA, 60-100°C. -

Advantage: Produces the most stable class of N-aryl azetidines (N-heteroaryls).

DOT Diagram 2: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on the electronic properties of the aryl electrophile.

Pharmacological Case Studies

4.1 Case Study: TZT-1027 Analogs (Antitumor)

Researchers replaced the phenylethylamine moiety of the tubulin inhibitor TZT-1027 with N-aryl azetidines.

-

Result: The conformational constraint of the azetidine ring maintained potent cytotoxicity (

~2 nM) against A549 cells.[4] -

Significance: Demonstrated that the azetidine ring can lock bioactive conformations more effectively than flexible alkyl chains.

4.2 Contrast with Approved Drugs

It is crucial to distinguish N-aryl azetidines from N-acyl/sulfonyl variants in approved drugs:

-

Cobimetinib: Contains an N-acyl azetidine (part of the MEK inhibitor pharmacophore).[5] The carbonyl group draws electron density, preventing ring opening.

-

Baricitinib: Contains an N-sulfonyl azetidine.[6] The sulfonyl group renders the nitrogen non-basic and metabolically robust.

-

Lesson: For N-aryl derivatives to achieve similar success, the aryl group must mimic the electron-withdrawing capacity of an acyl/sulfonyl group (e.g., using a pyrimidine or pyridine).

Experimental Workflow: Assessing Metabolic Stability

Before advancing an N-aryl azetidine lead, its resistance to ring opening must be validated.

Protocol: GSH-Trapping Assay (GST-Mediated)

-

Incubation: Incubate test compound (10

M) with human liver cytosol (HLC) or recombinant GSTs (not just microsomes) in phosphate buffer (pH 7.4). -

Cofactor: Add Glutathione (GSH, 5 mM). Note: Do not add NADPH if testing for direct GST attack.

-

Timepoints: Quench aliquots at 0, 15, 30, 60 min with cold acetonitrile.

-

Analysis: Analyze supernatant via LC-MS/MS.

-

Detection: Look for [M + 307] adducts (Parent + GSH) which indicate ring opening and conjugation.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (2026). Link

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Link

-

Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine. Drug Metabolism and Disposition. (2019).[3] Link

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. (2016). Link

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science. (2013). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents | MDPI [mdpi.com]

- 5. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: pKa and Basicity of N-(2,6-Dimethylphenyl)azetidine

Executive Summary

This guide provides a comprehensive technical analysis of the physicochemical properties of

Part 1: Structural Analysis & Conformational Dynamics

To understand the basicity of this molecule, one must first deconstruct its geometry. The molecule features two competing structural forces:[1][2][3][4]

-

Azetidine Ring Strain: The 4-membered nitrogen heterocycle possesses significant ring strain (~25 kcal/mol). To accommodate the ~90° bond angles, the nitrogen atom adopts a hybridization state with increased

-character in the ring bonds and increased -

Steric Clash (The Ortho Effect): The methyl groups at the 2- and 6-positions of the phenyl ring create severe steric hindrance with the methylene protons of the azetidine ring.

The "Twist" Mechanism

In unsubstituted

In

-

Conformation: Orthogonal (twisted).

-

Electronic Consequence: The nitrogen lone pair orbital becomes perpendicular to the aromatic

-system. -

Resonance Status: Decoupled.

Figure 1: Mechanistic flow illustrating how steric bulk induces a conformational twist, breaking resonance and elevating basicity.

Part 2: Basicity and pKa Values

Predicted vs. Experimental Landscape

While the exact experimental pKa of

1. The Baseline: Azetidine

2. The Reference:

-Phenylazetidine[7]

-

pKa: ~4.3 (Experimental)

-

Effect: The phenyl ring lowers basicity by ~7 units due to resonance delocalization (major factor) and induction (minor factor).

3. The Target:

-(2,6-Dimethylphenyl)azetidine

Due to the Steric Inhibition of Resonance (SIR) , the resonance component of the acidity constant is removed. The nitrogen behaves more like an aliphatic amine, subject only to the electron-withdrawing inductive effect (-I) of the phenyl ring.

Estimated pKa Calculation:

-

Base Value (Aliphatic Azetidine): 11.3[6]

-

Inductive Effect (Phenyl): ~ -2.5 units (similar to benzylamine vs. amine shift, adjusted for direct attachment).

-

Solvation Penalty: The 2,6-dimethyl groups hinder the solvation of the protonated ammonium cation, destabilizing the conjugate acid. This lowers the pKa by ~1.5 - 2.0 units.

Resulting Range: 6.8 – 7.5

Comparative Basicity Table

| Compound | Structure Type | Electronic State | Approx.[3][8][9][10] pKa |

| Azetidine | Cyclic Secondary Amine | 11.3 | |

| Resonance delocalized | 4.3 | ||

| 2,6-Dimethylaniline | Primary Aniline | Resonance + Solvation hindrance | 3.9 |

| Acyclic Tertiary Aniline | SIR Active (Twisted) | ~7.0 | |

| Cyclic Tertiary Aniline | SIR Active (Twisted) | 6.5 – 7.5 |

Key Insight: The target molecule is significantly more basic than its unsubstituted analogue (

-phenylazetidine) and its primary amine precursor (2,6-dimethylaniline). This "anomalous" basicity is a hallmark of the SIR effect.

Part 3: Experimental Determination Protocols

For researchers synthesizing this intermediate, verifying the pKa is crucial for optimizing extraction pH and salt formation.

Method Selection Strategy

Since the molecule has low water solubility (due to the lipophilic dimethylphenyl group), standard aqueous titration is prone to error.

Figure 2: Decision tree for selecting the optimal experimental protocol.

Recommended Protocol: UV-Metric Titration (Sirius T3 or Equivalent)

This method is superior because the protonation of the nitrogen changes the twist angle and the electronic coupling, resulting in a measurable UV shift.

-

Preparation: Dissolve 1 mg of

-(2,6-dimethylphenyl)azetidine in 1 mL of methanol (stock). -

Titration Media: Prepare a solution of 0.15 M KCl (ionic strength adjustor) in water.

-

Cosolvent Run: Perform titrations at three different ratios of Methanol:Water (e.g., 20%, 30%, 40%).

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (

) against the dielectric constant ( -

Extrapolate to 0% cosolvent to obtain the aqueous pKa.

Part 4: Applications in Drug Discovery

Metabolic Stability

The 2,6-dimethyl substitution is a classic medicinal chemistry tactic to block metabolic activation.

-

Aniline Oxidation: Primary anilines are often toxic (forming quinone imines). The azetidine cap prevents

-hydroxylation. -

Amide Hydrolysis: If this unit is part of a larger amide (e.g., a reverse amide linker), the ortho-methyls protect the carbonyl from hydrolytic enzymes via steric shielding.

Solubility & Permeability

-

Lipophilicity: The twisted conformation increases lipophilicity (LogP) compared to planar analogues because the molecular surface area is more effectively solvated by lipids, and the dipole moment is reduced.

-

Solubility: The elevated pKa (6.5–7.5) means the compound will be partially protonated at physiological pH (7.4) and fully protonated in the stomach (pH 2), aiding oral bioavailability.

Salt Formation

Due to the steric bulk around the nitrogen, forming stable crystalline salts can be challenging.

-

Recommendation: Use small counter-ions like Hydrochloride (HCl) or Methanesulfonate (MsOH) . Avoid bulky acids (e.g., Tosylic acid) as the combined steric bulk may prevent tight lattice packing, leading to oils or amorphous solids.

References

-

Azetidine Properties & Ring Strain

- Steric Inhibition of Resonance in Anilines: Source: Wepster, B. M. "Steric Effects on Mesomerism. The Strength of Ortho-Substituted Anilines." Recueil des Travaux Chimiques des Pays-Bas. Context: Establishes the foundational theory that twisting -dialkylanilines increases basicity.

-

Kinetic and Stability Analysis of N-Aryl Azetidines

-

Source: BenchChem.[7] "Comparative Kinetic Analysis of Reactions Involving Azetidines."

-

-

pKa of N-Phenylazetidine (Baseline Data)

- Source: Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.

-

URL:[Link]

-

2,6-Xylidine Properties

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Question: Order of basicity of the given nitrogen-containing compounds Co.. [askfilo.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(2,6-Dimethylphenyl)pyrrolidine | C12H17N | CID 144043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6-Xylidine [webbook.nist.gov]

- 13. chembk.com [chembk.com]

- 14. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]

- 15. 2,6-Xylidine (CAS 87-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Scalable preparation methods for N-aryl azetidines

An Application Guide to the Scalable Synthesis of N-Aryl Azetidines

Abstract

The N-aryl azetidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates.[1][2][3][4] Despite its desirability, the construction of this strained four-membered heterocycle, particularly at scale, presents significant synthetic challenges. This comprehensive guide provides researchers, chemists, and process development professionals with an in-depth analysis of scalable and robust methods for the preparation of N-aryl azetidines. We move beyond simple procedural lists to explore the mechanistic underpinnings, scalability considerations, and practical nuances of key synthetic strategies, including palladium-catalyzed cross-coupling, intramolecular cyclization, and innovative photocatalytic approaches. Detailed, field-tested protocols and comparative data are provided to empower chemists to select and implement the optimal strategy for their specific synthetic goals.

The Strategic Importance of N-Aryl Azetidines in Drug Discovery

The azetidine ring is no longer a mere curiosity but a cornerstone of modern molecular design. Its rigid, sp³-rich framework offers a distinct conformational advantage over more flexible aliphatic chains or flat aromatic rings.[1][2] This rigidity can lock a molecule into a bioactive conformation, enhancing target affinity and selectivity. Furthermore, the nitrogen atom provides a key vector for interaction with biological targets and for tuning properties like pKa and solubility. When arylated, the N-aryl azetidine moiety serves as a valuable bioisostere for more common groups like anilines, piperazines, or morpholines, often leading to superior pharmacokinetic profiles.[2] The challenge, therefore, lies not in recognizing their value, but in their efficient and scalable synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl azetidines can be broadly categorized into two primary approaches:

-

Strategy A: Ring Formation First, then Arylation. This involves first constructing the azetidine ring and subsequently installing the aryl group via a C-N cross-coupling reaction.

-

Strategy B: Arylation First, then Ring Formation. This approach begins with an N-arylated acyclic precursor that is then induced to cyclize, forming the azetidine ring.

A third, more convergent strategy involves cycloaddition reactions where the ring and the N-aryl bond are formed concurrently or in a rapid sequence.

Below is a logical workflow illustrating these divergent and convergent synthetic pathways.

Caption: High-level overview of primary synthetic routes to N-aryl azetidines.

Palladium-Catalyzed N-Arylation of Azetidine: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C(sp²)-N bonds, making it a cornerstone for the synthesis of N-aryl azetidines.[5][6] This reaction is particularly suited for late-stage functionalization and library synthesis due to its broad substrate scope and functional group tolerance.

Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst.[6][7]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Scalability Considerations:

-

Catalyst Cost: Palladium is a precious metal, and both the metal and the specialized phosphine ligands can be expensive, representing a significant cost driver at scale.[5] Catalyst loading optimization is critical.

-

Process Safety: Strong bases like sodium tert-butoxide are often used and are pyrophoric. Careful handling and engineering controls are necessary.

-

Purification: Removal of palladium residues to parts-per-million (ppm) levels is mandatory for active pharmaceutical ingredients (APIs) and often requires specialized scavenging agents or multiple crystallization steps.

Protocol 1: Scalable Buchwald-Hartwig N-Arylation of Azetidine

This protocol describes the coupling of azetidine with 4-bromoanisole, a representative electron-rich aryl halide.

Reagents & Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

4-Bromoanisole

-

Azetidine

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon source (for inert atmosphere)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended for Scale): To a dry, inerted reactor, add Pd(OAc)₂ (0.01 eq), XPhos (0.022 eq), and anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

-

Reaction Setup: To the catalyst solution, add 4-bromoanisole (1.0 eq) followed by sodium tert-butoxide (1.4 eq).

-

Azetidine Addition: Slowly add a solution of azetidine (1.2 eq) in toluene to the reaction mixture. Causality Note: Slow addition is important to control any exotherm, especially on a larger scale.

-

Reaction: Heat the mixture to 100-110 °C and maintain under an inert atmosphere. Monitor the reaction progress by HPLC or GC-MS. Typical reaction times are 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding water. Safety Note: The quench of residual NaOtBu can be exothermic. Add a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and separate the organic layer.

-

Aqueous Wash: Wash the organic layer sequentially with water and brine to remove inorganic salts.

-

Purification: Concentrate the organic layer in vacuo. The crude product can be purified by silica gel chromatography for small scale or crystallization/distillation for larger scales to yield 1-(4-methoxyphenyl)azetidine.

Intramolecular Cyclization: Building from Acyclic Precursors

This classical approach is a robust and often cost-effective method for synthesizing the azetidine ring. A common and scalable strategy involves the cyclization of an N-arylated γ-amino alcohol.[8][9][10]

Mechanistic Rationale: The strategy involves a two-step sequence. First, the hydroxyl group of a γ-amino alcohol is converted into a good leaving group, typically a mesylate or tosylate. Second, the intramolecular Sₙ2 displacement of this leaving group by the nitrogen nucleophile, promoted by a base, closes the four-membered ring. The stereochemistry at the carbon bearing the leaving group is inverted during this process.

Scalability Considerations:

-

Reagent Cost: Starting materials (β-amino alcohols, arylating agents, and sulfonyl chlorides) are generally inexpensive and readily available.

-

Stereocontrol: If chiral β-amino alcohols are used, this method provides excellent transfer of stereochemistry, which is crucial for drug development.[8][9]

-

Byproducts: The formation of salt byproducts (e.g., sodium mesylate) is a key consideration for work-up and waste disposal at scale.

Protocol 2: Scalable Two-Step Synthesis via Intramolecular Cyclization

This protocol details the synthesis of 1-phenyl-2-methylazetidine from (R)-2-aminobutan-1-ol.

Step 1: Copper-Catalyzed N-Arylation

-

To a reactor, add (R)-2-aminobutan-1-ol (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add DMSO as the solvent and heat the mixture to 90 °C for 12-24 hours under a nitrogen atmosphere.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield crude (R)-2-(phenylamino)butan-1-ol, which can often be used directly in the next step.

Step 2: Mesylation and Ring Closure

-

Dissolve the crude amino alcohol from the previous step in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (Et₃N, 1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Causality Note: This step is highly exothermic and requires careful temperature control to avoid side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until mesylation is complete (monitor by TLC/LCMS).

-

For the ring closure, add a solution of potassium tert-butoxide (2.5 eq) in THF to the reaction mixture and stir at room temperature for 4-8 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with DCM.

-

Wash the organic layer, dry, and concentrate. Purify the resulting crude product by column chromatography to afford (S)-1-phenyl-2-ethylazetidine.

Modern Photocatalytic Approaches: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly atom-economical method for azetidine synthesis.[11][12] Historically, its application was limited by harsh UV irradiation and competing side reactions. However, the advent of visible-light photocatalysis has revitalized this approach, making it significantly milder and more scalable.[1][13][14]

Mechanistic Rationale: In a typical visible-light-mediated process, a photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state. It then transfers its energy to an imine precursor (like an oxime), promoting it to a reactive triplet state. This excited imine can then undergo a stepwise or concerted [2+2] cycloaddition with an alkene to form the azetidine ring.[13]

Scalability Considerations:

-

Reactor Design: Scaling photochemical reactions is non-trivial. Ensuring uniform light penetration throughout the reaction volume requires specialized reactors, such as flow chemistry setups or reactors with internal light sources.

-

Quantum Yield: The efficiency of the reaction (quantum yield) is critical. Low quantum yields mean long reaction times and high energy consumption, hindering scalability.

-

Catalyst Loading: While catalyst loadings are often low (0.5-2 mol%), the cost of noble metal photocatalysts can still be a factor.

Comparative Summary of Scalable Methods

| Method | Starting Materials | Key Reagents/Catalyst | Typical Yields | Scalability & Key Considerations |

| Buchwald-Hartwig Amination | Azetidine, Aryl Halide/Triflate | Pd(0) or Pd(II) source, Phosphine Ligand, Base (e.g., NaOtBu) | 70-95% | Pros: Excellent scope, high yields. Cons: High cost of Pd/ligand, stringent purification needed to remove metal.[5][15] |

| Intramolecular Cyclization | γ-Amino alcohol or γ-Haloamine | Sulfonyl Chloride, Base (for alcohol); Base (for haloamine) | 60-85% (over 2 steps) | Pros: Uses inexpensive reagents, good stereocontrol. Cons: Multi-step process, potential for competing elimination reactions.[8][16] |

| Visible-Light [2+2] Cycloaddition | Imine Precursor (e.g., Oxime), Alkene | Photocatalyst (e.g., Ir or Ru complex), Visible Light Source | 50-90% | Pros: Very mild conditions, high atom economy. Cons: Requires specialized photochemical reactors for scale-up, potential for side reactions.[11][13][14] |

| Strain-Release from ABBs | Azabicyclo[1.1.0]butane (ABB), Radical Precursor | Photocatalyst, Visible Light | 60-85% | Pros: Rapid access to complex, functionalized azetidines. Cons: ABB precursors can be challenging to prepare; a newer, less established method.[2][17][18] |

Conclusion and Future Outlook

The synthesis of N-aryl azetidines has matured significantly, with a toolkit of reliable and scalable methods now available to chemists. For large-scale manufacturing where cost and robustness are paramount, classical intramolecular cyclization routes remain highly attractive. For versatility, late-stage functionalization, and rapid library synthesis in a discovery setting, the Buchwald-Hartwig amination is unparalleled, despite its associated catalyst costs. Looking forward, photocatalytic methods hold immense promise. As the technology for large-scale photochemical reactions improves and more efficient, cheaper organic photosensitizers are developed, these atom-economical and mild transformations are poised to become a mainstream approach for the industrial production of this vital heterocyclic motif.

References

-

Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). National Institutes of Health. [Link]

-

Andresini, M., De Gennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

-

Parmar, D. R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (n.d.). Thieme Connect. [Link]

-

Schindler, C. S., et al. (2016). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

-

Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health. [Link]

-

Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (n.d.). ResearchGate. [Link]

-

D'hooghe, M., et al. (2003). N-arylation of aziridines. PubMed. [Link]

-

Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. [Link]

-

Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). ResearchGate. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (n.d.). ACS Publications. [Link]

-

Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. (n.d.). ChemRxiv. [Link]

-

Synthesis of aziridines from amino alcohols. (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). ACS Publications. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry. [Link]

-

Parmar, D., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [Link]

-

Synthesis of N-aryl azetidine-2,4-diones and polymalonamides prepared from selective ring-opening reactions. (n.d.). ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (n.d.). YouTube. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. m.youtube.com [m.youtube.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sfera.unife.it [sfera.unife.it]

- 18. chemrxiv.org [chemrxiv.org]

Palladium-catalyzed cross-coupling for N-(2,6-Dimethylphenyl)azetidine

Executive Summary

The synthesis of N-(2,6-dimethylphenyl)azetidine represents a "perfect storm" of steric and electronic challenges in medicinal chemistry. The 2,6-dimethyl substitution pattern on the aryl ring creates significant steric hindrance, inhibiting the coordination of the nucleophile and the subsequent reductive elimination step. Furthermore, the azetidine ring, while a valuable bioisostere for morpholine or piperidine, possesses high ring strain (~26 kcal/mol), making it susceptible to ring-opening side reactions under harsh conditions.

This guide details a robust, scalable protocol using RuPhos Pd G4 , a fourth-generation Buchwald precatalyst. This system is specifically engineered to overcome the "ortho-effect" in aryl aminations, enabling high yields (>85%) under mild conditions where traditional Pd(0)/Phosphine systems fail.

Scientific Foundation & Mechanistic Insight

The Steric Bottleneck

In standard Buchwald-Hartwig aminations, the catalytic cycle involves three main steps: Oxidative Addition, Transmetallation/Amine Binding, and Reductive Elimination.

-

The Problem: For 2,6-disubstituted aryl halides, the Reductive Elimination step is often the rate-determining step. The crowded metal center struggles to adopt the necessary geometry to expel the product.

-

The Solution (RuPhos): RuPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its specific architecture promotes the formation of a monoligated [L-Pd-Ar(NR2)] species. The bulk of the ligand forces the amine and aryl group into close proximity, accelerating reductive elimination by orders of magnitude compared to bidentate ligands like BINAP or DPPF.

Precatalyst Activation

We utilize RuPhos Pd G4 (a methyl-t-butyl ether adduct). Unlike mixing Pd(OAc)₂ and ligand in situ, the G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and activates rapidly at low temperatures, preventing the formation of inactive "palladium black" aggregates before the difficult oxidative addition can occur.

Figure 1: Catalytic cycle highlighting the critical Reductive Elimination step facilitated by the steric bulk of the RuPhos ligand.

Optimization Data

The following screening data illustrates the necessity of specific ligand/base combinations for this sterically demanding substrate.

Table 1: Reaction Optimization for this compound Conditions: 1-bromo-2,6-dimethylbenzene (1.0 equiv), Azetidine HCl (1.2 equiv), Base (2.5 equiv), Pd source (2 mol%), Ligand (2-4 mol%), Toluene, 100°C, 16h.

| Entry | Catalyst System | Base | Yield (LCMS) | Notes |

| 1 | Pd(OAc)₂ / BINAP | NaOtBu | < 5% | Ligand too small; no conversion. |

| 2 | Pd₂dba₃ / Xantphos | Cs₂CO₃ | 15% | Bidentate ligand inhibits reductive elimination. |

| 3 | Pd(OAc)₂ / SPhos | NaOtBu | 45% | Better, but SPhos is less effective for secondary amines. |

| 4 | RuPhos Pd G4 | NaOtBu | 92% | Optimal conditions. |

| 5 | RuPhos Pd G4 | K₃PO₄ | 68% | Weaker base leads to incomplete conversion. |

| 6 | BrettPhos Pd G4 | NaOtBu | 70% | BrettPhos is optimized for primary amines. |

Detailed Experimental Protocol

Target Molecule: this compound Scale: 1.0 mmol (approx. 200 mg scale)

Reagents & Materials

-

Aryl Halide: 1-Bromo-2,6-dimethylbenzene (185 mg, 1.0 mmol)

-

Amine: Azetidine Hydrochloride (112 mg, 1.2 mmol) [Note: HCl salt is non-volatile and easier to handle than free base]

-

Catalyst: RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (240 mg, 2.5 mmol) [Note: Excess base required to neutralize HCl salt]

-

Solvent: Anhydrous Toluene (4.0 mL) [Sparged with Nitrogen]

Step-by-Step Workflow

Figure 2: Operational workflow for the batch synthesis.

-

Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.

-

Charging Solids: Inside a glovebox (or using rapid Schlenk technique), add:

-

RuPhos Pd G4 (17 mg)

-

Azetidine HCl (112 mg)

-

NaOtBu (240 mg)

-

(If Aryl Halide is solid) 1-Bromo-2,6-dimethylbenzene.

-

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen three times.

-

Liquid Addition:

-

Inject Anhydrous Toluene (4.0 mL).

-

(If Aryl Halide is liquid) Add 1-Bromo-2,6-dimethylbenzene (135 µL) via syringe now.

-

-

Reaction: Place the vial in a pre-heated heating block at 100°C . Stir vigorously (1000 rpm) for 16 hours. The solution should turn from pale orange to a dark brown/cloudy suspension.

-

QC Check: Aliquot 20 µL into MeOH for LCMS. Look for product mass [M+H]+ = 162.2.

-

Success Criteria: >95% consumption of aryl bromide.[1]

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash chromatography (Silica Gel).

-

Eluent: 0-10% Ethyl Acetate in Hexanes. (Azetidines are less polar than expected; start non-polar).

-

Storage: Store the resulting oil under Nitrogen at -20°C (Azetidines can oxidize slowly in air).

-

Troubleshooting & Critical Parameters

-

Issue: Low Conversion.

-

Cause: Catalyst poisoning by oxygen or moisture.

-

Fix: Ensure Toluene is anhydrous and sparged. Use a fresh bottle of NaOtBu (it is hygroscopic and degrades to NaOH/tBuOH, which is far less reactive).

-

-

Issue: Protodehalogenation (Ar-Br

Ar-H).-

Cause: Reaction temperature too high or solvent hydrogen donation.

-

Fix: Lower temperature to 80°C and extend time. Ensure the Azetidine is not wet (water acts as a proton source).

-

-

Issue: Azetidine Ring Opening.

-

Cause: Highly acidic workup or excessive heat.

-

Fix: Avoid strong acids during workup. Do not heat the crude material >40°C during rotary evaporation.

-

References

-

RuPhos Utility in Secondary Amines: Maitre, S., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." J. Am. Chem. Soc.[2]2008 , 130, 13552.

-

Precatalyst G4 Technology: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-N and C-O Cross-Coupling Reactions." Chem. Sci.[3]2013 , 4, 916.

-

Synthesis of Azetidines: "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." ACS Chem. Neurosci.2012 , 3, 933.

-

General Buchwald-Hartwig User Guide: Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[3]2011 , 2, 27.

Sources

Troubleshooting & Optimization

Technical Support Center: Maximizing N-(2,6-Dimethylphenyl)azetidine Yield Through Strategic Solvent Selection

Welcome to the technical support center for the synthesis of N-(2,6-Dimethylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging C-N cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields.

The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination, presents a significant synthetic hurdle. The steric hindrance imposed by the two methyl groups ortho to the C-N bond forming site on the aryl halide, coupled with the inherent strain of the azetidine ring, makes this a non-trivial transformation. Success hinges on the careful selection of several interdependent reaction parameters, with the choice of solvent being paramount.

The Critical Role of the Solvent: More Than Just a Medium

In a Buchwald-Hartwig reaction, the solvent is not merely an inert medium but an active participant in the catalytic cycle.[1] Its properties directly influence the solubility of reagents, the stability of catalytic intermediates, and the rates of key mechanistic steps such as oxidative addition and reductive elimination.[1] For sterically demanding substrates like 2-bromo-m-xylene and azetidine, the right solvent can mean the difference between a high-yielding reaction and a complex mixture of starting materials and byproducts.

A solvent's effectiveness in this context is governed by a balance of several factors:

-

Polarity and Dielectric Constant: The polarity of the solvent affects the solubility of the palladium catalyst, ligands, and the base. It can also influence the stability of charged intermediates in the catalytic cycle.[1]

-

Coordinating Ability: Solvents can coordinate to the palladium center. While this can sometimes be stabilizing, strongly coordinating solvents can compete with the amine or the phosphine ligand, thereby inhibiting catalysis.[2]

-

Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point dictates the accessible temperature range for the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low, even when following standard Buchwald-Hartwig protocols?

A1: Low yields in this specific transformation are often due to the steric hindrance around the reaction center. The two methyl groups on the phenyl ring make it difficult for the palladium catalyst to facilitate the C-N bond formation. Standard conditions may not be sufficient to overcome this steric barrier. Optimization of the ligand, base, and particularly the solvent is crucial. Bulky, electron-rich phosphine ligands are often required for coupling sterically hindered substrates.[3]

Q2: Which class of solvents is generally preferred for the Buchwald-Hartwig amination of sterically hindered aryl halides?

A2: Aprotic, non-polar to moderately polar solvents are typically the most effective. Solvents like toluene, xylene, and 1,4-dioxane are common starting points.[4] These solvents are generally poor coordinators, which prevents them from displacing the necessary ligands from the palladium center. Highly polar and coordinating solvents like DMF or DMSO can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[5]

Q3: Can the choice of solvent influence the rate of catalyst decomposition?

A3: Yes. The solvent can impact the stability of the active catalytic species. In some cases, certain solvents can promote pathways that lead to catalyst deactivation. For instance, in the presence of certain bases, some solvents can facilitate the formation of off-cycle, inactive palladium complexes. Careful selection of a solvent that appropriately solubilizes and stabilizes the active catalyst throughout the reaction is key.

Q4: Is it necessary to use anhydrous and degassed solvents?

A4: Absolutely. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Water can interfere with the base and can also lead to the formation of undesired side products. Therefore, using anhydrous and thoroughly degassed solvents is critical for achieving reproducible and high-yielding results.

Troubleshooting Guide: Low Yield of this compound

This guide provides a logical workflow to diagnose and resolve common issues encountered during the synthesis of this compound.

// Catalyst Path catalyst_source [label="Using a reliable precatalyst?\n(e.g., G3-palladacycle)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ligand_choice [label="Is the ligand appropriate for\n a sterically hindered substrate?\n(e.g., bulky biarylphosphine)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_precatalyst [label="Switch to a modern precatalyst\n for reliable generation of Pd(0).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ligand [label="Screen bulky, electron-rich ligands\n like RuPhos, BrettPhos, or XPhos.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Conditions Path solvent_choice [label="Is the solvent optimal?\n(e.g., Toluene, Dioxane)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_choice [label="Is the base strong enough and soluble?\n(e.g., NaOtBu, LHMDS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Is the reaction temperature adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_solvent [label="Consult solvent screening data.\n Consider a less coordinating solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_base [label="Use a strong, non-nucleophilic base.\nEnsure good solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Increase temperature incrementally.\n (respecting solvent boiling point)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Path reagent_purity [label="Are starting materials (especially\n azetidine and aryl halide) pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; inert_atmosphere [label="Is the reaction under a strictly\n inert atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_reagent [label="Purify starting materials.\n Use freshly distilled azetidine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_inert [label="Ensure rigorous exclusion of\n oxygen and moisture.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions Path hydrodehalogenation [label="Observing hydrodehalogenation\n of the aryl halide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_hydrodehalogenation [label="Optimize ligand and reaction\n conditions to favor C-N coupling.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_catalyst; start -> check_conditions; start -> check_reagents; start -> side_reactions;

check_catalyst -> catalyst_source; catalyst_source -> ligand_choice [label="Yes"]; catalyst_source -> solution_precatalyst [label="No"]; ligand_choice -> solution_ligand [label="No"];

check_conditions -> solvent_choice; solvent_choice -> base_choice [label="Yes"]; solvent_choice -> solution_solvent [label="No"]; base_choice -> temperature [label="Yes"]; base_choice -> solution_base [label="No"]; temperature -> solution_temp [label="No"];

check_reagents -> reagent_purity; reagent_purity -> inert_atmosphere [label="Yes"]; reagent_purity -> solution_reagent [label="No"]; inert_atmosphere -> solution_inert [label="No"];

side_reactions -> hydrodehalogenation; hydrodehalogenation -> solution_hydrodehalogenation [label="Yes"]; } Caption: Troubleshooting workflow for low-yield synthesis.

Data Summary: Solvent Effects on Yield

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Yield Range (%) | Rationale for Performance |

| Toluene | 2.4 | 111 | 70-90 | Low polarity and poor coordinating ability favor the catalytic cycle. High boiling point allows for necessary reaction temperatures. |

| 1,4-Dioxane | 2.2 | 101 | 65-85 | Similar to toluene, its ethereal nature provides good solubility for many organic reagents. However, it is considered a less "green" solvent.[4] |

| THF | 7.6 | 66 | 40-60 | More coordinating than toluene or dioxane, which can sometimes interfere with catalysis. Lower boiling point limits the reaction temperature. |

| DMF | 36.7 | 153 | <20 | Highly polar and strongly coordinating, which can lead to catalyst inhibition by competing with ligands for palladium coordination sites.[5] |

| Acetonitrile | 37.5 | 82 | <15 | Strong coordination to the palladium center can significantly hinder or completely stop the catalytic turnover. |

Note: Yields are estimates based on trends observed in related reactions and are highly dependent on the specific ligand, base, and catalyst used.

Experimental Protocol: Solvent Screening for Optimal Yield

This protocol provides a detailed, step-by-step methodology for systematically screening solvents to identify the optimal conditions for your specific laboratory setup.

Detailed Steps:

-

Preparation:

-

In an inert atmosphere glovebox, add the palladium precatalyst (e.g., 2 mol% of a G3 palladacycle), a bulky biarylphosphine ligand (e.g., 4 mol% RuPhos), and a strong, non-nucleophilic base (e.g., 1.4 equivalents of sodium tert-butoxide) to a series of identical, oven-dried reaction vials equipped with magnetic stir bars.

-

To each vial, add 2-bromo-m-xylene (1.0 equivalent) and azetidine (1.2 equivalents).

-

-

Solvent Addition:

-

To each vial, add a pre-determined volume of a different anhydrous, degassed solvent to be tested (e.g., toluene, 1,4-dioxane, THF). Ensure the final concentration of the limiting reagent is consistent across all vials.

-

-

Reaction:

-

Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate.

-

Heat the reactions to the desired temperature (typically 80-110 °C) and stir vigorously for a set period (e.g., 24 hours).

-

-

Analysis:

-

After the reaction is complete, cool the vials to room temperature.

-

Dilute a small aliquot of each reaction mixture with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the conversion of the starting material and the formation of the desired product.

-

For a more accurate yield determination, perform a standard workup and purification on the most promising reactions.

-

By systematically evaluating a range of solvents, you can empirically determine the optimal conditions for maximizing the yield of this compound in your laboratory.

References

-

Journal of the American Chemical Society.

-

University of Windsor.

-

ResearchGate.

-

Organic Chemistry Portal.

-

ChemRxiv.

-

R Discovery.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

BenchChem.

-

The Journal of Organic Chemistry.

-

Beilstein Journal of Organic Chemistry.

-

ResearchGate.

-

ChemSpider SyntheticPages.

-

University of Groningen research portal.

-

ResearchGate.

-

ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

BenchChem.

-

[Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][6][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube.]([Link]) ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

Validation & Comparative

13C NMR Chemical Shifts of N-(2,6-Dimethylphenyl)azetidine: A Comparative Structural Analysis

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of N-(2,6-Dimethylphenyl)azetidine , structured for researchers in organic synthesis and medicinal chemistry.

Executive Summary

This compound (CAS: 19199-06-5) represents a unique structural motif where the high ring strain of the azetidine cycle (~26 kcal/mol) intersects with the steric bulk of the 2,6-dimethylphenyl (2,6-xylyl) group. Unlike simple N-phenylazetidines, this molecule exhibits steric inhibition of resonance , where the ortho-methyl groups force the azetidine ring out of planarity with the aromatic system.

This guide provides the chemical shift data, compares it against non-sterically hindered analogues, and details the experimental protocols required for synthesis and characterization.

Part 1: 13C NMR Spectral Data & Assignment

The following data represents the consensus chemical shifts in CDCl₃ (77.0 ppm reference). Due to the specific steric environment, the signals differ significantly from unsubstituted N-aryl azetidines.

Table 1: Chemical Shift Assignments (δ, ppm)

| Carbon Position | Type | Chemical Shift (δ) | Multiplicity (DEPT) | Structural Insight |

| C-2 / C-4 | Azetidine CH₂ | 56.2 – 58.5 | CH₂ | Deshielded vs. acyclic amines due to ring strain. |

| C-3 | Azetidine CH₂ | 16.8 – 17.5 | CH₂ | Characteristic high-field signal of the 4-membered ring. |

| C-1' (Ipso) | Aromatic C-N | 148.5 – 150.0 | C (quat) | Downfield shift confirms N-attachment; reduced shielding from resonance loss. |

| C-2' / C-6' | Aromatic C-Me | 130.5 – 132.0 | C (quat) | Ortho positions carrying methyl groups. |

| C-3' / C-5' | Aromatic CH | 128.0 – 129.5 | CH | Typical meta aromatic shift. |

| C-4' (Para) | Aromatic CH | 123.0 – 125.0 | CH | Diagnostic Peak: Less shielded than N-phenylazetidine (see Part 2). |

| Ar-CH₃ | Methyl | 18.5 – 19.5 | CH₃ | Ortho-methyl groups. |

Note on Solvent Effects: In benzene-d₆ (C₆D₆), the azetidine ring protons and carbons often display significant shifts due to the anisotropy of the solvent interacting with the electron-rich aromatic core.

Part 2: Comparative Performance Analysis

To understand the "performance" of this molecule as a building block or spectroscopic probe, we must compare it to its structural analogues.[1] The primary differentiator is the Steric Inhibition of Resonance .[2]

Mechanism: Steric Inhibition of Resonance

In N-Phenylazetidine (Compound A), the nitrogen lone pair can conjugate with the phenyl ring (p-π overlap), shielding the ortho and para carbons. In This compound (Compound B), the 2,6-methyl groups clash with the azetidine ring hydrogens, forcing the C-N bond to twist. This breaks conjugation, making the electronic character of the phenyl ring resemble a simple xylene rather than an aniline.

Table 2: Comparative Shifts – The "Twist" Effect

| Feature | Compound A (N-Phenylazetidine) | Compound B (Target Molecule) | Interpretation |

| Steric Bulk | Low (Planar-ish) | High (Twisted) | 2,6-Me groups force orthogonality.[3] |

| Para-C Shift | ~119.0 ppm | ~124.0 ppm | Critical Indicator: Upfield shift in A indicates resonance (electron donation). Downfield shift in B indicates broken resonance. |

| Ipso-C Shift | ~152.0 ppm | ~149.0 ppm | Slight shielding in B due to lack of partial double bond character. |

| Azetidine C2/4 | ~52.0 ppm | ~57.0 ppm | Deshielding in B suggests changes in hybridization or through-space steric compression. |

Visualization of Steric Pathway

The following diagram illustrates the causal relationship between the steric bulk and the observed NMR shifts.

Caption: Logical flow demonstrating how steric hindrance leads to the observed deshielding of the para-carbon signal.

Part 3: Experimental Protocols (Synthesis & Characterization)

Since commercial availability of this specific derivative varies, the following protocol ensures a high-purity sample for NMR analysis.

Synthesis via Buchwald-Hartwig Amination

This method is superior to nucleophilic substitution (SN2) due to the low nucleophilicity of the sterically hindered 2,6-dimethylaniline.

-

Reagents: 2,6-Dimethylaniline (1.0 eq), 1-Bromo-3-chloropropane (precursor to azetidine in situ) OR Azetidine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).

-

Solvent: Toluene (anhydrous).

-

Conditions: 100°C, sealed tube, 16 hours.

Step-by-Step Workflow:

-

Catalyst Activation: Mix Pd₂(dba)₃ and BINAP in toluene under Argon for 15 mins to form the active catalytic species.

-

Addition: Add 2,6-dimethylaniline, the azetidine source, and NaOtBu.

-

Reaction: Heat to 100°C. The bulky base (NaOtBu) prevents side reactions.

-

Workup: Filter through Celite to remove Palladium. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1). Note: The product is an oil; avoid acid workup as the azetidine ring is acid-sensitive.

NMR Acquisition Parameters

To replicate the data provided in Part 1:

-

Instrument: 400 MHz or higher (100 MHz for 13C).

-

Concentration: ~20 mg in 0.6 mL CDCl₃.

-

Pulse Sequence: Standard zgpg30 (power-gated decoupling).

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons (C-ipso, C-ortho) have long T1 relaxation times due to the lack of attached protons. A short D1 will suppress their signals.

-

Scans: Minimum 256 scans to resolve the quaternary carbons clearly.

References

-

Structural Analysis of N-Aryl Azetidines

- Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"

- Source: ACS Medicinal Chemistry Letters (2021)

-

URL:[Link]

-

Steric Inhibition of Resonance in Anilines

- Title: "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Source: MDPI (Molecules)

-

URL:[Link]

-

General 13C NMR Data for Azetidines

- Title: "Synthesis and Evalu

- Source: Royal Society of Chemistry / MDPI

-

URL:[Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of N-(2,6-Dimethylphenyl)azetidine

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of N-(2,6-Dimethylphenyl)azetidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral list. It offers a comparative framework, contrasting the target molecule with structurally relevant alternatives to provide a deeper understanding of how each molecular component contributes to the overall spectrum. The analysis is grounded in established spectroscopic principles and supported by experimental data from analogous compounds.

Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Scaffolds

This compound belongs to a class of strained heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The four-membered azetidine ring, while more stable than its aziridine counterpart, possesses considerable ring strain that imparts unique chemical reactivity.[1] Verifying the successful synthesis and purity of such molecules is paramount.

Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, we can generate a unique spectral "fingerprint." For a molecule like this compound, IR spectroscopy is invaluable for confirming the integrity of the azetidine ring, the presence of the N-aryl bond, and the specific substitution pattern on the aromatic ring.

This guide will deconstruct the predicted IR spectrum of this compound by examining its constituent parts and comparing it to azetidine, N-phenylazetidine, and 2,6-dimethylaniline.

Molecular Structure and Vibrational Components

To interpret the IR spectrum, we must first consider the molecule's structure, which can be divided into two primary vibrational components: the saturated azetidine ring and the 1,2,3-trisubstituted aromatic (2,6-dimethylphenyl) group.

Figure 1: Molecular Structure of this compound.

The key vibrational modes we expect to observe are associated with C-H, C=C, C-N, and C-C bonds within these distinct structural regions.

Predicted IR Absorption Bands of this compound

The following sections detail the expected absorption bands, explaining the rationale behind their predicted positions and intensities.

High Wavenumber Region (>2800 cm⁻¹)

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Arenes typically show C-H stretching vibrations at wavenumbers slightly higher than 3000 cm⁻¹.[2] We anticipate one or more weak to medium peaks in this region corresponding to the C-H bonds on the phenyl ring.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): This region will be dominated by strong absorptions from the symmetric and asymmetric stretching of C-H bonds in the azetidine ring's CH₂ groups and the two methyl (CH₃) substituents on the phenyl ring.[3] The presence of multiple strong peaks just below 3000 cm⁻¹ is a clear indicator of saturated C-H bonds.

Fingerprint Region (1700-650 cm⁻¹)

This region contains a wealth of structural information from various stretching and bending vibrations.

-

Aromatic C=C Stretching (1610-1575 cm⁻¹ and 1500-1450 cm⁻¹): The phenyl ring gives rise to characteristic C=C stretching absorptions.[4] For substituted benzenes, two bands are typically observed in these ranges. The presence of the electron-donating nitrogen and methyl groups may slightly shift these positions.

-

Aliphatic CH₂ and CH₃ Bending (1475-1430 cm⁻¹ and 1385-1370 cm⁻¹): We expect to see a medium intensity peak around 1465 cm⁻¹ corresponding to the scissoring motion of the CH₂ groups in the azetidine ring.[3] Additionally, the symmetric bending of the methyl groups should produce a distinct absorption near 1375 cm⁻¹.

-

C-N Stretching (1250-1180 cm⁻¹): The stretching vibration of the tertiary amine C-N bond, specifically an aryl-N bond, is expected in this region. This band is crucial for confirming the connection between the phenyl group and the azetidine nitrogen.

-

Aromatic C-H Out-of-Plane (OOP) Bending (800-750 cm⁻¹): The pattern of C-H OOP bending in the fingerprint region is highly diagnostic of the substitution pattern on a benzene ring.[5][6] For a 1,2,3-trisubstituted ring, such as the 2,6-dimethylphenyl group, a strong absorption band is expected in the 770-735 cm⁻¹ range, often accompanied by another weaker band.[6] This is a key confirmation of the intended isomeric structure.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, we compare its predicted spectrum with three key alternatives.

Figure 2: Logical relationship between structural components and comparative analysis.

vs. Azetidine (Parent Heterocycle)

-

Key Difference: The most significant difference is the absence of the N-H stretching band (typically a broad peak around 3350 cm⁻¹) in this compound, which is present in unsubstituted azetidine.[7][8]

-

Gained Features: The spectrum of our target molecule will be significantly more complex, featuring new bands corresponding to the aromatic C-H and C=C stretches, and the highly diagnostic aromatic OOP bending bands, all of which are absent in azetidine.

vs. N-Phenylazetidine

-

Key Difference: The primary distinction lies in the substitution pattern of the aromatic ring. While both molecules will show aromatic features, the C-H out-of-plane (OOP) bending region will differ. N-phenylazetidine, being monosubstituted, typically shows two strong bands between 770-710 cm⁻¹ and 690±10 cm⁻¹.[6] In contrast, this compound's 1,2,3-trisubstitution pattern will yield a characteristic band between 770-735 cm⁻¹.[6]

-

Additional Features: The target molecule will also display characteristic C-H stretching and bending vibrations from the two methyl groups, which are absent in N-phenylazetidine.[9]

vs. 2,6-Dimethylaniline

-

Key Difference: 2,6-Dimethylaniline is a primary amine and will exhibit two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region and an N-H bending (scissoring) vibration around 1600 cm⁻¹.[10][11] These will be absent in our target molecule, which is a tertiary amine.

-

Gained Features: this compound will show strong aliphatic C-H stretching and bending bands from the azetidine ring, which are not present in 2,6-dimethylaniline.

Summary of Characteristic Absorption Bands

The table below summarizes the predicted key IR absorption bands for this compound and its comparative molecules.

| Vibrational Mode | This compound (Predicted, cm⁻¹) | Azetidine (cm⁻¹) | N-Phenylazetidine (cm⁻¹) | 2,6-Dimethylaniline (cm⁻¹) |

| N-H Stretch | Absent | ~3350 (broad, m) | Absent | ~3450, ~3370 (two sharp, m) |

| Aromatic C-H Stretch | 3100-3000 (w-m) | Absent | 3100-3000 (w-m) | 3100-3000 (w-m) |

| Aliphatic C-H Stretch | 3000-2850 (s) | 3000-2850 (s) | 3000-2850 (s) | 3000-2850 (s, from CH₃) |

| Aromatic C=C Stretch | 1610-1575 (m), 1500-1450 (m) | Absent | 1600-1580 (m), 1500-1470 (m) | 1620-1590 (m), 1500-1475 (m) |

| CH₂/CH₃ Bending | ~1465 (m), ~1375 (m) | ~1460 (m) | ~1465 (m) | ~1470 (m), ~1380 (m) |

| C-N Stretch | 1250-1180 (m-s) | ~1130 (m) | 1250-1180 (m-s) | ~1270 (s) |

| Aromatic C-H OOP | ~770-735 (s) | Absent | ~750 (s), ~690 (s) | ~770 (s) |

(w=weak, m=medium, s=strong)

Experimental Protocol: Acquiring the IR Spectrum

This protocol describes a standard method for obtaining a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Figure 3: Standard experimental workflow for ATR-FTIR analysis.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Collection:

-

Causality: A background spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal must be collected first. This is critical because the instrument software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample itself.

-

Procedure: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Initiate the background scan as per the instrument's software instructions.

-

-

Sample Application:

-

Procedure: Place a small amount of this compound (a single drop if liquid, a few milligrams if solid) onto the center of the ATR crystal.

-

Causality: Lower the ATR press and apply consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is necessary for the IR evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.

-

-

Sample Spectrum Collection:

-

Procedure: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

Procedure: After the scan is complete, clean the sample from the ATR crystal using an appropriate solvent.

-

Causality: The instrument software will automatically perform a background subtraction. If necessary, apply a baseline correction to flatten the spectrum and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Conclusion

The infrared spectrum of this compound is predicted to show a unique combination of features that confirm its structure. Key identifiers include:

-

The absence of N-H stretching bands, confirming the tertiary nature of the amine.

-

Strong aliphatic C-H stretching bands just below 3000 cm⁻¹, indicative of the azetidine and methyl groups.

-

Characteristic aromatic C=C stretching bands between 1610-1450 cm⁻¹.

-

A strong C-H out-of-plane bending band around 770-735 cm⁻¹, which is highly diagnostic for the 1,2,3-trisubstituted aromatic ring.

By comparing these expected features with the spectra of azetidine, N-phenylazetidine, and 2,6-dimethylaniline, researchers can confidently assign the observed bands and verify the successful synthesis of this important heterocyclic scaffold. This comparative approach not only aids in identification but also deepens the fundamental understanding of how molecular structure dictates spectroscopic output.

References

-

Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available from: [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]

-

Schulz, H., et al. (1996). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 68(13), 2236-2242. Available from: [Link]

-

Oreate AI Blog. Decoding the Benzene Ring: Insights From IR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. Available from: [Link]

-

Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

-

PubChem. Azetidine. National Center for Biotechnology Information. Available from: [Link]

-